Cas no 312727-56-3 (N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide)

N-4-(ナフタレン-2-イル)-1,3-チアゾール-2-イル-2-ニトロベンズアミドは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、ナフタレン環とチアゾール環が結合した特異な骨格を持ち、高い電子密度と反応性を示します。2-ニトロベンズアミド基の存在により、求電子置換反応や還元反応の標的部位として機能します。特に医薬品開発分野では、この化合物の剛直な構造と多様な修飾可能性が、生物活性分子の設計において有利に働きます。また、π共役系が拡張された構造特性から、有機電子材料の前駆体としても注目されています。

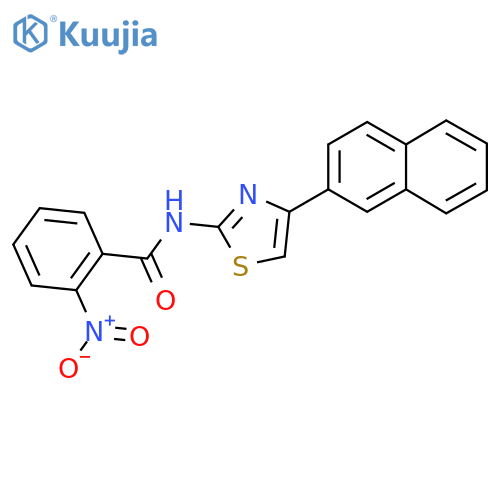

312727-56-3 structure

商品名:N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide

N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide

- F0012-0128

- 312727-56-3

- N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]-2-NITROBENZAMIDE

- N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide

- SR-01000394531

- N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide

- SR-01000394531-1

- AKOS000934937

-

- インチ: 1S/C20H13N3O3S/c24-19(16-7-3-4-8-18(16)23(25)26)22-20-21-17(12-27-20)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,21,22,24)

- InChIKey: VJSFILHSXAPWOA-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2=CC=C3C=CC=CC3=C2)N=C1NC(C1C=CC=CC=1[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 375.06776246g/mol

- どういたいしつりょう: 375.06776246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 555

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 116Ų

N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0012-0128-2mg |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0012-0128-25mg |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0012-0128-40mg |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0012-0128-50mg |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0012-0128-20μmol |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0012-0128-100mg |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0012-0128-5μmol |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0012-0128-3mg |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| A2B Chem LLC | BA71354-100mg |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 100mg |

$697.00 | 2024-04-20 | ||

| A2B Chem LLC | BA71354-1mg |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

312727-56-3 | 1mg |

$245.00 | 2024-04-20 |

N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

312727-56-3 (N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量